

An In-depth Technical Guide on the Mechanism of Action of (6R)-ML753286

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Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B10857803

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Executive Summary

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. As an analog of the known BCRP inhibitor Ko143, **(6R)-ML753286** demonstrates high efficacy in blocking the efflux of BCRP substrate drugs, thereby reversing multidrug resistance in cancer cells. This document provides a comprehensive overview of the mechanism of action of **(6R)-ML753286**, including its inhibitory profile, the experimental protocols used for its characterization, and its relationship with key cellular signaling pathways.

Core Mechanism of Action

The primary mechanism of action of **(6R)-ML753286** is the direct inhibition of the BCRP transporter protein. BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many chemotherapeutic agents, from the cell. This efflux activity reduces the intracellular concentration of these drugs, leading to decreased efficacy and the development of multidrug resistance in cancer.

(6R)-ML753286, as a selective inhibitor, binds to BCRP and prevents the transport of its substrates. This leads to an increased intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in BCRP-overexpressing cancer cells. Preclinical studies have confirmed that ML753286 is a potent inhibitor of BCRP and is selective over other

clinically relevant transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).[1]

Quantitative Data

The inhibitory potency and selectivity of **(6R)-ML753286** have been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

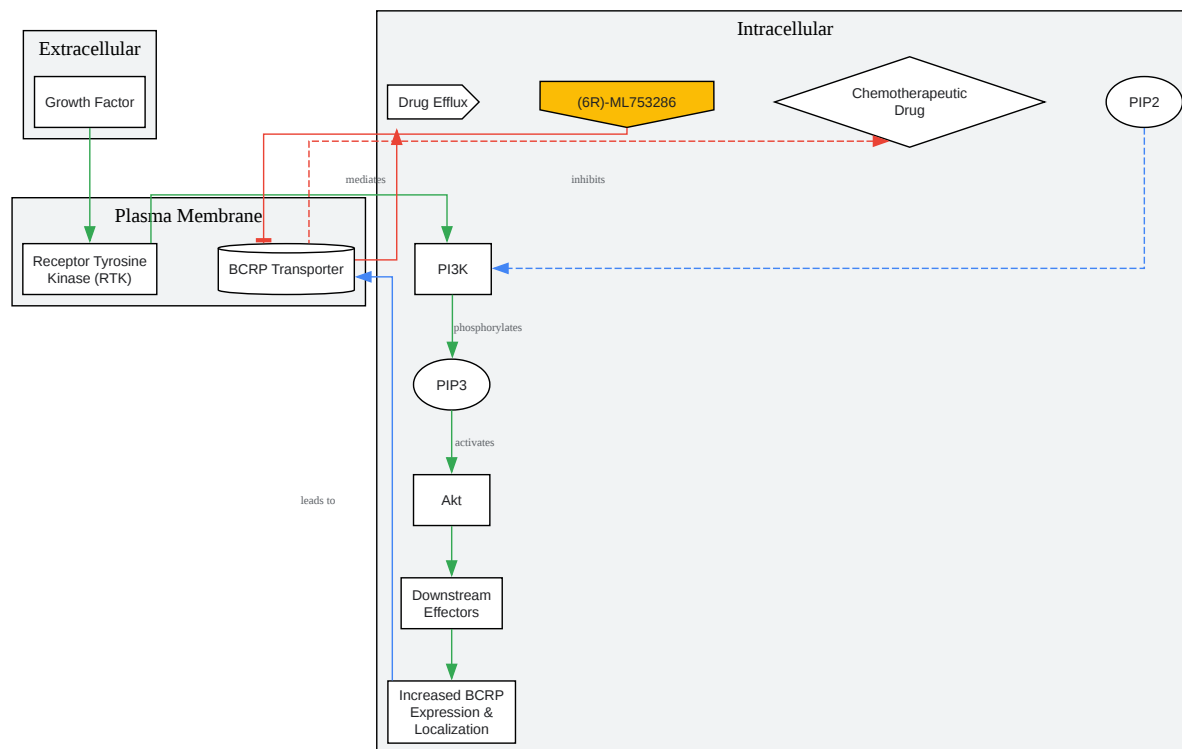
Parameter	Value	Assay Type	Notes
IC50	0.6 μ M	BCRP-mediated transport inhibition	IC50 represents the concentration of (6R)-ML753286 required to inhibit 50% of BCRP transport activity.[2]

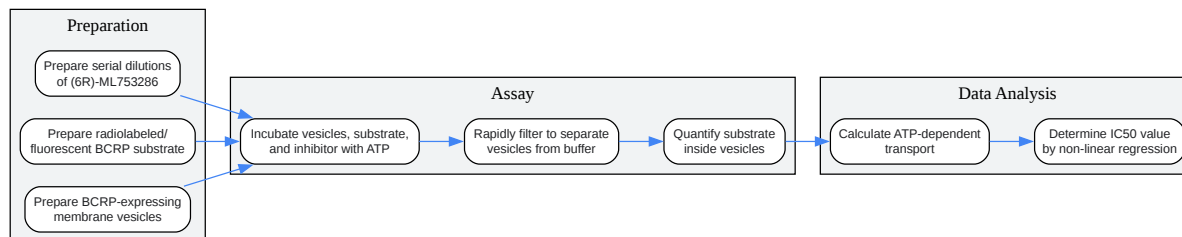
Transporter	IC50 (μ M)	Selectivity vs. BCRP
BCRP	0.6	-
P-gp	>30	>50-fold
OATP	39.0	~65-fold

Signaling Pathways

While **(6R)-ML753286** directly targets the BCRP transporter, its activity is relevant to cellular signaling pathways that regulate BCRP expression and function. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of BCRP. Activation of the PI3K/Akt pathway can lead to increased BCRP expression and its translocation to the plasma membrane, thereby enhancing drug efflux and resistance.

By inhibiting BCRP, **(6R)-ML753286** can counteract the resistance phenotype promoted by the PI3K/Akt pathway. Therefore, in a therapeutic context, the efficacy of **(6R)-ML753286** may be enhanced in tumors with activated PI3K/Akt signaling and high BCRP expression.





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References

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- 2. pubs.acs.org [pubs.acs.org]
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